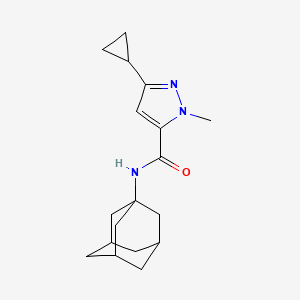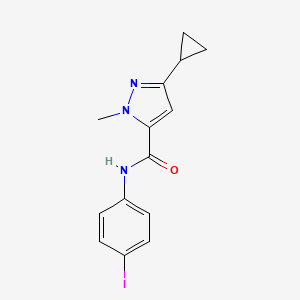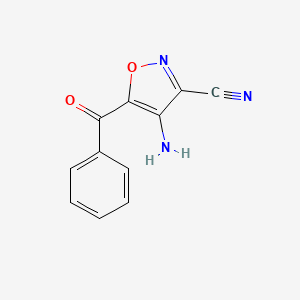![molecular formula C18H18Cl2N2O3S B4324134 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B4324134.png)
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(4-ethylphenyl)benzamide
Übersicht
Beschreibung
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(4-ethylphenyl)benzamide, also known as CPASB, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to exhibit promising results in the treatment of various diseases.
Wirkmechanismus
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(4-ethylphenyl)benzamide exerts its therapeutic effects by inhibiting the activity of sulfonylurea receptor 1 (SUR1), which is involved in the regulation of insulin secretion and cell survival. By inhibiting SUR1, this compound can modulate various cellular processes such as apoptosis, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been found to modulate various biochemical and physiological processes in cells. It can induce the release of calcium ions from intracellular stores, activate protein kinase C, and inhibit the activity of ATP-sensitive potassium channels. Moreover, this compound has been shown to decrease the production of reactive oxygen species and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(4-ethylphenyl)benzamide has several advantages as a research tool, including its high potency, selectivity, and efficacy. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(4-ethylphenyl)benzamide. One area of focus is the development of more efficient synthesis methods to produce this compound and related compounds. Another area of interest is the investigation of this compound's potential therapeutic applications in other diseases such as cardiovascular disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on various cellular processes.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(4-ethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Moreover, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-2-11-3-5-12(6-4-11)21-18(23)14-9-17(16(20)10-15(14)19)26(24,25)22-13-7-8-13/h3-6,9-10,13,22H,2,7-8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRYSENNYXRMCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(1-adamantylmethyl)amino]sulfonyl}-N-benzyl-2,4-dichlorobenzamide](/img/structure/B4324054.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(4-ethylphenyl)benzamide](/img/structure/B4324060.png)
![5-{[(1-adamantylmethyl)amino]sulfonyl}-2,4-dichloro-N-(2-furylmethyl)benzamide](/img/structure/B4324070.png)
methanone](/img/structure/B4324079.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4324090.png)
![1-(1-benzofuran-2-yl)-3-({4-[chloro(difluoro)methoxy]phenyl}amino)propan-1-one](/img/structure/B4324096.png)

![N-{2-[(1-adamantylamino)carbonyl]phenyl}-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4324108.png)
![3-cyclopropyl-1-methyl-N-(2-{[(2-phenoxyethyl)amino]carbonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4324111.png)

![3-benzoyl-1'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B4324133.png)
![6-methyl-4-phenyl-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4324151.png)

